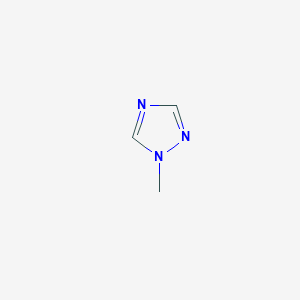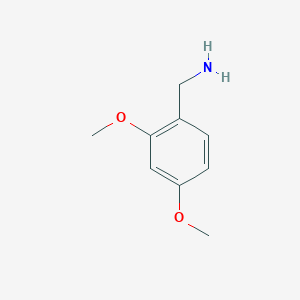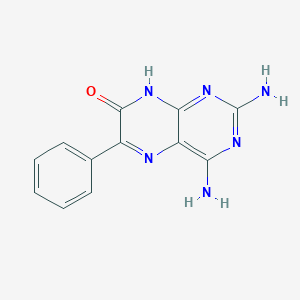
Ácido 6-(1,2-ditio-lan-3-il)hexanoico
Descripción general
Descripción
6-(1,2-Dithiolan-3-yl)hexanoic acid is a chemical compound with the molecular formula C9H16O2S2. It is characterized by the presence of a 1,2-dithiolane ring attached to a hexanoic acid chain.
Aplicaciones Científicas De Investigación
6-(1,2-Dithiolan-3-yl)hexanoic acid has several scientific research applications, including:
Mecanismo De Acción
Target of Action
6-(1,2-Dithiolan-3-yl)hexanoic acid, also known as Lipoic Acid (LA), is a natural compound that enters the human body with food . It is used to treat many diseases such as diabetes, multiple sclerosis, Alzheimer’s and Parkinson’s diseases, liver disease, obesity, and others . LA causes phosphorylation of insulin receptors and modulates 5’-AMP-activated protein kinase (AMPK) levels in tissues .
Mode of Action
LA triggers the expression of many proteins of the antioxidant response . The thiols in LA can be oxidized (LA) or reduced [dihydrolipoic acid (DHLA)]. The strain in the oxidized dithiolane ring of LA facilitates the reduction of the molecule . H2S and sulfane sulfur form non-enzymatically from LA through the action of scattered sunlight . This suggests that H2S is the main product from light-dependent decomposition of LA, which is subsequently oxidized to sulfane-containing compounds .
Biochemical Pathways
The biochemical pathways affected by LA are primarily related to its antioxidant properties. Once taken up by cells, LA is reduced to dihydrolipoic acid (DHLA) in various tissues .
Pharmacokinetics
It is known that la enters the human body with food and is used to treat many diseases . The safety level of LA is considered well studied . Data on the need for a more thorough approach to the composition of la preparations and for the determination of la concentrations and the duration of treatment are being accumulated .
Result of Action
Pharmacological application of LA reduces the levels of C-reactive proteins and triglycerides and improves the indices of glycemia and inflammation biomarkers . The polyamide exhibits characteristics of an adaptable dynamically crosslinked network through reversible ring-opening reaction of 1,2-dithiolane, enabling self-healing, reusable strong adhesion, and regeneration through decrosslinking and re-crosslinking .
Action Environment
The action environment of LA is primarily the human body, where it enters with food . Environmental factors that may influence the action, efficacy, and stability of LA include the composition of LA preparations, LA concentrations, and the duration of treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1,2-Dithiolan-3-yl)hexanoic acid typically involves the formation of the 1,2-dithiolane ring followed by its attachment to the hexanoic acid chain. One common method involves the reaction of 1,2-dithiolane-3-thione with 6-bromohexanoic acid under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of 6-(1,2-Dithiolan-3-yl)hexanoic acid may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the formation of the 1,2-dithiolane ring and its subsequent attachment to the hexanoic acid chain.
Análisis De Reacciones Químicas
Types of Reactions: 6-(1,2-Dithiolan-3-yl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol, which may further react to form other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols and their derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Lipoic Acid: Another compound with a 1,2-dithiolane ring, known for its antioxidant properties.
Dithiolane-3-pentanoic acid: Similar structure but with a shorter carbon chain.
Uniqueness: 6-(1,2-Dithiolan-3-yl)hexanoic acid is unique due to its specific hexanoic acid chain length, which may confer distinct physicochemical properties and biological activities compared to other dithiolane-containing compounds .
Propiedades
IUPAC Name |
6-(dithiolan-3-yl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2S2/c10-9(11)5-3-1-2-4-8-6-7-12-13-8/h8H,1-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTNABAOJVZGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627010 | |
| Record name | 6-(1,2-Dithiolan-3-yl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5616-71-7 | |
| Record name | 6-(1,2-Dithiolan-3-yl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B23723.png)


![(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B23742.png)
![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)
